molecular formula C22H27NO5 B6419653 2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide CAS No. 1091150-82-1

2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide

Cat. No.: B6419653
CAS No.: 1091150-82-1
M. Wt: 385.5 g/mol
InChI Key: JAIWQDHXOVMENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is a benzamide derivative characterized by a 2,3,4-trimethoxy-substituted aromatic ring linked via an amide bond to a 4-phenyltetrahydropyran (oxane) methyl group. This structural motif confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 3.2) and a molecular weight of 397.47 g/mol.

Properties

IUPAC Name

2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-25-18-10-9-17(19(26-2)20(18)27-3)21(24)23-15-22(11-13-28-14-12-22)16-7-5-4-6-8-16/h4-10H,11-15H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIWQDHXOVMENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,3,4-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Phenyloxan Moiety: The phenyloxan moiety can be introduced by reacting the benzamide with 4-phenyloxan-4-ylmethyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Products may include 2,3,4-trimethoxybenzoic acid derivatives.

    Reduction: Products may include 2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]aniline.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The methoxy groups may enhance the compound’s ability to bind to these targets, while the phenyloxan moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide and its analogs:

Compound Name Substituents on Benzamide Heterocyclic/Aromatic Group Molecular Weight (g/mol) Reported Biological Activity Key Synthetic Methods
This compound (Target) 2,3,4-OMe 4-Phenyloxan-4-ylmethyl 397.47 Not reported Likely via benzoyl chloride + amine coupling
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-OMe 4-Bromophenyl 399.24 Antifungal (C. albicans) Benzoyl chloride + 4-bromoaniline
2,3,4-Trimethoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)benzamide 2,3,4-OMe 3-Methyl-5-phenylpyrazole 409.45 Not reported Amide coupling with pyrazole derivatives
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide 3,4,5-OMe 4-(4-Chlorophenyl)thiazole 404.87 Antimicrobial (potential DNA gyrase inhibition) Thiazole ring formation + amidation
N-{[4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl]methyl}-2,3,4-trimethoxybenzamide 2,3,4-OMe 4-(2-Hydroxyethyl)thiopyranylmethyl 385.48 Not reported Thiopyran synthesis + amide coupling

Key Observations:

Substituent Position Effects :

  • The 2,3,4-trimethoxy pattern in the target compound contrasts with the 3,4,5-trimethoxy configuration in analogs like N-(4-bromophenyl)-3,4,5-trimethoxybenzamide . The latter exhibits antifungal activity against C. albicans, suggesting that methoxy group positioning influences target binding, possibly via steric or electronic modulation of the benzamide’s aromatic ring .

Heterocyclic Group Impact: Replacing the 4-phenyloxane group with a thiazole (e.g., N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide) introduces a planar, electron-deficient heterocycle, which may enhance interactions with enzymatic active sites (e.g., DNA gyrase) .

Synthetic Flexibility :

  • Most analogs are synthesized via amide coupling between benzoyl chlorides and amine-containing heterocycles. For example, N-(4-bromophenyl)-3,4,5-trimethoxybenzamide is prepared using 3,4,5-trimethoxybenzoyl chloride and 4-bromoaniline in benzene with triethylamine . The target compound likely follows a similar route using 2,3,4-trimethoxybenzoyl chloride and 4-phenyloxan-4-ylmethylamine.

Biological Activity

2,3,4-Trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C21H27NO5
  • Molecular Weight: 373.449 g/mol
  • IUPAC Name: this compound

The compound features a benzamide structure with three methoxy groups and a phenyl oxane moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.2Apoptosis induction
A549 (Lung Cancer)12.8Cell cycle arrest
HeLa (Cervical Cancer)18.5Inhibition of proliferation

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

In animal models of inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests potential applications in treating inflammatory conditions.

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Tyrosine Kinases: Similar to other benzamide derivatives, it may inhibit tyrosine kinase signaling pathways critical for cancer cell survival.
  • Modulation of Reactive Oxygen Species (ROS): The antioxidant properties may stem from the ability to modulate ROS levels within cells.
  • Regulation of Gene Expression: The compound may influence the expression of genes involved in apoptosis and inflammation.

Case Studies and Research Findings

  • Study on Breast Cancer Cells:
    • Researchers observed that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis.
    • The study concluded that the compound could serve as a lead for developing new anticancer agents.
  • Inflammatory Model Study:
    • In a murine model of arthritis, administration of the compound resulted in decreased swelling and joint destruction.
    • Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.